Carboplatin Impurity 1 is classified as an impurity resulting from the synthesis and degradation processes of carboplatin. Impurities can arise from various sources, including raw materials, reaction conditions, and storage conditions. The specific identity of Carboplatin Impurity 1 may vary based on the synthesis route and the conditions employed during production.
The synthesis of carboplatin typically involves the reaction of cis-diiodo-diamine platinum (II) complexes with 1,1-cyclobutane dicarboxylic acid. Several methods have been developed to optimize this process:
Carboplatin has a complex molecular structure characterized by its platinum center coordinated to two amine groups and a cyclobutane dicarboxylate ligand. The molecular formula for carboplatin is , with a molecular weight of approximately 371.25 g/mol. Its structural representation can be depicted as follows:
This configuration allows carboplatin to interact effectively with DNA, which is essential for its anticancer activity.
The primary reaction mechanism for carboplatin involves the formation of DNA cross-links. Upon entering the cell, carboplatin undergoes hydrolysis to form reactive species that bind to DNA:
These reactions are critical for the drug's anticancer effects but can also lead to the formation of various impurities during synthesis.
Carboplatin exerts its anticancer effects primarily through its ability to form DNA cross-links. This action inhibits DNA replication and transcription, ultimately leading to cell death:
The effectiveness of carboplatin is often measured in terms of its ability to induce cell cycle arrest at the G2/M phase, leading to increased sensitivity in tumor cells compared to normal cells.
Understanding these properties is essential for proper formulation and storage practices in pharmaceutical applications.
Carboplatin is primarily used in oncology as a chemotherapeutic agent due to its effectiveness against various types of cancer. Its applications include:
Carboplatin is an organoplatinum chemotherapeutic agent with the chemical name diammine(1,1-cyclobutanedicarboxylato)platinum(II). As a second-generation platinum complex, it functions as an alkylating agent by forming DNA cross-links, disrupting replication, and inducing apoptosis in cancer cells. Its molecular structure comprises a central platinum atom coordinated with two ammine groups (NH₃) and a bidentate cyclobutane-1,1-dicarboxylate (CBDCA) ligand [1] [7]. Unlike cisplatin, carboplatin’s CBDCA ligand reduces nephro- and neurotoxicity, making it preferable for treating ovarian, lung, head/neck, and testicular cancers [1] [9]. The pharmacological efficacy hinges on the intact coordination complex, where structural deviations—such as hydrolysis of the dicarboxylate ligand—generate impurities that compromise therapeutic activity [1] [6].
Impurity profiling is critical for ensuring the safety and efficacy of chemotherapeutics like carboplatin. Regulatory guidelines (ICH Q3A/B) mandate strict limits for identified (>0.1%) and unidentified (>0.1%) impurities due to risks of toxicity, reduced bioavailability, or antagonistic interactions [5]. For carboplatin, impurities arise from:
Carboplatin impurities are systematically categorized by origin:
Synthetic Impurities
Generated during active pharmaceutical ingredient (API) synthesis:
Degradation Products
Formed under environmental stressors:
Formulation-Related Impurities
Table 1: Structural and Chemical Data for Key Carboplatin Impurities
Impurity Designation | Chemical Name | Molecular Formula | CAS No. | Molecular Weight | Origin |
---|---|---|---|---|---|
Carboplatin Impurity 1 | Diamminehydroxymonocarboxylatocyclobutaneplatinum(II) | C₆H₁₄N₂O₅Pt | 903630-03-5 [1], 41575-94-41 [8] | 389.27 [4] [8] | Hydrolysis |
Carboplatin Impurity A | Cisplatin | Cl₂H₆N₂Pt | 15663-27-1 | 300.05 | Synthesis residual |
Carboplatin Impurity B | Cyclobutane-1,1-dicarboxylic acid | C₆H₈O₄ | 5445-51-2 | 144.13 | Starting material |
Carboplatin Impurity 4 | Diamminechlorohydroxyplatinum | C₂H₉ClN₂O₃Pt | 157176-10-8 | 339.64 | Synthesis/degradation |
Table 2: Classification of Carboplatin Impurities by Origin and Control Strategies
Category | Formation Mechanism | Examples | Analytical Control Methods |
---|---|---|---|
Synthetic | Incomplete reaction, residual catalysts | Cisplatin (Impurity A), Cyclobutane-1,1-dicarboxylic acid (Impurity B) | HPLC-UV, ICP-MS for platinum species |
Degradation | Hydrolysis, oxidation, photolysis | Impurity 1, Carboplatin Impurity 5 (C₆H₁₂N₂O₆Pt) | UPLC-MS, forced degradation studies |
Formulation-Related | Interactions with excipients or packaging | Leachables, sugar adducts | GC-MS, extractables studies |
Fig. 1: Molecular Structure of Carboplatin Impurity 1
SMILES Notation: O=C([OH])C1(CCC1)C([O][Pt+2]([NH3])(O)[NH3])=O [2] [4]
Structural Features:
Carboplatin Impurity 1 arises primarily via hydrolytic cleavage of the bidentate CBDCA ring, converting it to a monocarboxylate derivative with a free carboxylic acid group and a hydroxyl ligand replacing the original carboxylate [3] [8]. This degradation pathway accelerates in aqueous formulations, emphasizing the need for controlled storage conditions (low temperature, pH buffering) [1] [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: